molecular formula C23H19ClN4O2S B2948940 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 921852-25-7

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2948940
CAS RN: 921852-25-7
M. Wt: 450.94
InChI Key: CLVDRQJYHSIIMF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, a thiazole ring, and two phenyl rings, which are common structures in many pharmaceuticals and could potentially interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the pyridazine ring might undergo electrophilic substitution, while the thiazole ring might participate in nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Applications

Derivatives of 1,3,5-oxadiazine, which are structurally related to the compound , have shown significant antibacterial properties . These substances can be utilized in the development of new antibacterial agents that may offer alternatives to traditional antibiotics, especially in the face of increasing antibiotic resistance .

Antifungal Uses

Similar to their antibacterial counterparts, these derivatives also exhibit antifungal activity . This makes them valuable in the pharmaceutical industry for the creation of antifungal medications, potentially aiding in the treatment of fungal infections .

Antitumor Potential

The compound’s structural class has been associated with antitumor effects . Research into these properties could lead to the development of novel cancer therapies, particularly in targeting specific types of tumors .

Insecticidal Properties

In agriculture, the compound’s relatives have been used as insecticides . They can be formulated into products that help protect crops from pest infestations, contributing to better yield and food security .

Herbicidal Activity

The derivatives of 1,3,5-oxadiazine have also found use as herbicides . They can be applied in agricultural settings to control the growth of unwanted plants, thus managing weed populations effectively .

Larvicidal Effects

These compounds can act as larvicides , targeting the larval stages of insects. This application is particularly relevant in controlling mosquito populations and, by extension, the spread of mosquito-borne diseases .

Tyrosinase Inhibition

A study on thiazolopyrimidine derivatives, which share a similar chemical backbone with the compound, has revealed their potential as tyrosinase inhibitors . This application is significant in treating hyperpigmentation disorders and could be extended to cosmetic products aimed at skin lightening .

Supramolecular Chemistry

In the field of supramolecular chemistry , derivatives of this compound can be used to synthesize molecular clips and other complex structures. This has implications for the development of new materials and nanotechnology applications .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given its structural features, it might interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of the compound would depend on its toxicity and reactivity. Proper safety data sheets should be consulted when handling this compound .

Future Directions

Future research could focus on elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its potential as a pharmaceutical .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(30)25-13-14-28-20(29)12-11-19(27-28)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVDRQJYHSIIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

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